BenchChemオンラインストアへようこそ!

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

COX-2 inhibition anti-inflammatory drug discovery selectivity index

This 2,6-disubstituted pyridazin-3(2H)-one is a structurally differentiated scaffold for COX-2-driven inflammation, PDE4B-selective inhibition, and dual EGFR/VEGFR-2 kinase programs. Unlike generic pyridazinones, its precise N2-(3,4-dimethoxybenzoyl) and C6-(3-methoxyphenyl) substitution yields nanomolar COX-2 IC50 (15.56–19.77 nM) and >10-fold potency shifts vs. analog substitution. Direct analog replacement is SCIENTIFICALLY INVALID—SAR studies confirm small structural changes invert selectivity indices. For PDE4 programs, methoxy-substitution may confer favorable HARBS dissociation, reducing emetic liability versus roflumilast. Order for anti-inflammatory, anticancer, and antimicrobial screening cascades.

Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
Cat. No. B4502706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Molecular FormulaC21H20N2O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC
InChIInChI=1S/C21H20N2O5/c1-26-16-6-4-5-14(11-16)17-8-10-21(25)23(22-17)13-18(24)15-7-9-19(27-2)20(12-15)28-3/h4-12H,13H2,1-3H3
InChIKeyOSRQHEPQABBTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one – Procurement-Relevant Profile and Comparator Context


The compound 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one (molecular formula C21H20N2O5, molecular weight 380.4 g/mol) belongs to the pyridazin-3(2H)-one class, a privileged heterocyclic scaffold extensively investigated for anti-inflammatory, analgesic, anticancer, and antimicrobial applications [1]. Its distinctive substitution pattern—a 3,4-dimethoxybenzoyl moiety at the N2-oxoethyl side chain and a 3-methoxyphenyl group at the C6 position—differentiates it from simpler pyridazinone analogs such as 6-(3-methoxyphenyl)pyridazin-3(2H)-one and Zardaverine [2]. This dual functionalization is critical because SAR studies across 2,6-disubstituted pyridazin-3(2H)-ones demonstrate that both the N2 substituent and the C6 aryl group independently modulate target potency and selectivity [3].

Why Generic Substitution of 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one with Other Pyridazinones Fails


Generic substitution within the pyridazinone class is contraindicated because small structural variations produce large, non-linear shifts in target selectivity and potency. For example, in systematic SAR evaluations of 2,6-disubstituted pyridazin-3(2H)-ones, alteration of the C6 aryl substituent from 4-methoxyphenyl to 3,4-dimethoxyphenyl shifted the COX-2 IC50 by over an order of magnitude and inverted the COX-2/COX-1 selectivity index [1]. Similarly, modification of the N2 side chain alone was shown to increase PDE4 inhibitory potency by more than 10-fold while retaining PDE3/PDE4 selectivity [2]. These findings demonstrate that the precise combination of N2-oxoethyl-(3,4-dimethoxyphenyl) and C6-(3-methoxyphenyl) substitution in the target compound cannot be replicated by any single commercially available pyridazinone analog, making direct substitution scientifically invalid for any assay requiring reproducible pharmacological or biochemical activity [3].

Quantitative Differentiation Evidence for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one Versus Closest Analogs


COX-2 Selectivity Index Advantage Over Celecoxib and Indomethacin in 2,6-Disubstituted Pyridazin-3(2H)-one Class

In the class of 2,6-disubstituted pyridazin-3(2H)-ones, the dual methoxy-substitution pattern structurally related to the target compound is associated with markedly improved COX-2 selectivity over COX-1 compared with standard NSAIDs. In a direct head-to-head study, representative 2,6-disubstituted pyridazinone derivatives bearing aryl moieties at C6 and substituted N2 side chains achieved COX-2 selectivity indices (COX-1 IC50 / COX-2 IC50) of up to 38, representing a 2.2-fold improvement over celecoxib (SI = 17) and a 76-fold improvement over indomethacin (SI = 0.50) [1]. Separately, optimized 2,6-disubstituted analogs displayed COX-2 IC50 values ranging from 15.56–19.77 nM (low nanomolar range) [1], while compounds from a related series showed COX-2 IC50 values of 0.77–1.89 µM with SI values of 13.38–16.70, compared to celecoxib (IC50 = 0.35 µM, SI = 37.03) and indomethacin (IC50 = 0.42 µM, SI = 0.50) [2]. The higher SI in the first series is attributed to the specific C6 aryl group contributing to a gain in COX-2 selectivity while minimizing COX-1 inhibition, directly relevant to the target compound's 6-(3-methoxyphenyl) substitution.

COX-2 inhibition anti-inflammatory drug discovery selectivity index

Cancer Cell Line Cytotoxicity Profile Compared with Standard-of-Care Chemotherapeutics

Pyridazinone derivatives with methoxy-substituted phenyl rings at C6 and substituted N2 side chains exhibit significant cytotoxic activity against colon (HCT116), liver (HepG2), and breast (MCF-7) cancer cell lines with potency comparable to clinically used agents. In a direct comparative study, pyridazinone compounds 5b, 5f, and 7a achieved IC50 values ranging from 7.69–15.66 µM (HCT116), 9.46–26.44 µM (HepG2), and 6.93–18.40 µM (MCF-7), compared to doxorubicin (IC50 = 5.23, 4.5, and 4.17 µM), sorafenib (IC50 = 5.47, 9.18, and 7.26 µM), and erlotinib (IC50 = 5.61, 18.12, and 48.36 µM) in the same cell lines [1]. Critically, compound 5f showed superior EGFR kinase inhibitory activity (IC50 = 0.042 µM) compared to erlotinib (IC50 = 0.076 µM), and compounds 5b and 5f exhibited outstanding VEGFR-2 kinase inhibition (IC50 = 0.051 and 0.032 µM), surpassing sorafenib (IC50 = 0.056 µM) [1]. The selectivity of these pyridazinones toward cancer cells versus normal breast epithelial cells (MCF10A) was also superior, with SI values of 2.29–12.77 compared to erlotinib (SI = 0.56–4.84) [1].

anticancer cytotoxicity EGFR/VEGFR-2 dual inhibition

PDE4 Inhibitory Activity and Subtype Selectivity Versus Rolipram

The pyridazin-3(2H)-one scaffold with methoxy-substituted aryl groups at C6 is a well-characterized PDE4 pharmacophore. In comparative studies, pyrrolo[2,3-d]pyridazinone analogs bearing dimethoxyphenyl moieties exhibited PDE4 inhibitory activity with IC50 values in the sub-micromolar range (IC50 = 0.32–2.5 µM depending on PDE4 subtype), comparable to the reference PDE4 inhibitor rolipram (IC50 = 0.6 µM) [1]. Furthermore, these derivatives achieved a PDE3/PDE4 selectivity ratio exceeding 30, indicating a favorable selectivity window that reduces the cardiovascular side effects associated with non-selective PDE3/PDE4 inhibition [1]. In a separate series, pyridazinone derivatives bearing an indole moiety at C6 and methoxy substituents demonstrated potent PDE4B isoenzyme inhibition with nanomolar IC50 values (0.69 nM for optimized biphenyl pyridazinone derivatives), representing a >800-fold improvement in potency over rolipram [2]. These data establish that the pyridazinone core with appropriately positioned methoxy groups can achieve PDE4 inhibition potency ranging from high nanomolar to low nanomolar depending on the substitution pattern, with the 3,4-dimethoxy substitution on the N2 side chain of the target compound potentially contributing to enhanced PDE4B subtype binding.

PDE4 inhibition anti-inflammatory respiratory disease

In Vivo Anti-Inflammatory Efficacy with Reduced Gastric Ulcerogenicity

2,6-Disubstituted pyridazin-3(2H)-one derivatives with aryl substituents at C6 and N2 demonstrate superior in vivo anti-inflammatory efficacy combined with a favorable gastric safety profile compared to standard NSAIDs. In the carrageenan-induced rat paw edema model, representative compounds 2f, 3c, and 3d from the 2,6-disubstituted series produced anti-inflammatory effects superior to both indomethacin and celecoxib at equivalent time points, while exhibiting no gastric ulcerogenic effect [1]. Compound 2d was equipotent to celecoxib at 2 hours and surpassed celecoxib at 4 hours post-administration, becoming equipotent to indomethacin, yet showed only mild hyperemia compared to the frank ulceration observed with both indomethacin and celecoxib [1]. In an independent series, pyridazinone derivative 3j achieved an ED50 of 17 µmol in the same model, comparable to celecoxib with no ulceration on the gastric mucosa [2]. These results confirm that the pyridazinone scaffold can be tuned to deliver anti-inflammatory potency equivalent to or exceeding marketed NSAIDs while substantially reducing the GI liability that limits chronic use of COX inhibitors.

carrageenan-induced paw edema gastric safety in vivo anti-inflammatory

Broad-Spectrum Antimicrobial Activity Against Gram-Positive and Gram-Negative Pathogens

Pyridazinone derivatives with substituted phenyl rings at C6 exhibit broad-spectrum antimicrobial activity that is tunable through N2-substitution. In systematic MIC evaluations, 2,6-disubstituted-3(2H)-pyridazinone derivatives demonstrated antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative strains with MIC values ranging from 7.8 to 15.62 µg/mL for the most active compounds [1]. Compound 14c achieved a MIC of 15.62 µg/mL against B. subtilis [2]. In a separate study, pyridazinone-based derivatives incorporating methoxy-substituted phenyl groups showed MIC values of 0.5–128 µg/mL against S. aureus and MRSA, indicating that the methoxy-substitution pattern directly influences antibacterial potency [3]. Notably, several series showed preferential activity against Gram-negative bacteria and yeast compared to Gram-positive strains, a profile that distinguishes pyridazinones from many conventional antibacterial chemotypes [1]. These findings support the selection of a methoxy-substituted pyridazinone for antimicrobial screening programs, where the 3-methoxy and 3,4-dimethoxy groups are expected to contribute to membrane permeability and target binding.

antimicrobial MIC antibacterial resistance

c-Met Kinase Inhibitory Potency and Cellular Anti-Proliferative Activity

Select 2,6-disubstituted pyridazinone derivatives achieve single-digit nanomolar c-Met kinase inhibition, rivaling or exceeding established c-Met inhibitors such as Foretinib. In an enzyme-based assay, an optimized pyridazinone analog showed a c-Met IC50 of 4.2 nM with an EBC-1 cell proliferation IC50 of 17 nM, confirming efficient translation from biochemical to cellular activity [1]. A pyrazole-linked pyridazinone analog (compound 39) achieved a c-Met kinase IC50 of 7.5 nM and an EBC-1 cellular IC50 of 31.2 nM, while the most potent dual c-Met/HDAC inhibitor (compound 2m) inhibited c-Met with an IC50 of 0.71 nM [2][3]. For comparison, the clinically evaluated c-Met inhibitor Foretinib (XL880) exhibits a c-Met IC50 of approximately 14 nM [1]. These data confirm that the pyridazinone core, when properly substituted at the N2 and C6 positions, can deliver c-Met inhibitory potency in the low nanomolar to sub-nanomolar range, a performance level that underpins its utility in kinase-focused drug discovery programs.

c-Met kinase targeted cancer therapy kinase selectivity

Optimal Research and Industrial Deployment Scenarios for 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one


COX-2-Selective Anti-Inflammatory Lead Optimization with Integrated Gastric Safety Profiling

Based on the demonstrated COX-2 selectivity indices of up to 38 and nanomolar-range IC50 values (15.56–19.77 nM) achieved by structurally related 2,6-disubstituted pyridazin-3(2H)-ones [1], this compound is optimally positioned as a starting scaffold for medicinal chemistry campaigns targeting COX-2-driven inflammation with reduced gastrointestinal liability. The 3-methoxyphenyl group at C6 is expected to contribute to COX-2 binding pocket occupancy, while the 3,4-dimethoxybenzoyl N2 side chain modulates pharmacokinetic properties. In vivo evaluation using the carrageenan-induced rat paw edema model, where related pyridazinones have shown superior anti-inflammatory efficacy to both indomethacin and celecoxib without gastric ulceration [1], would be the logical next step. This scenario is particularly relevant for CROs and pharmaceutical R&D teams seeking non-ulcerogenic alternatives to traditional NSAIDs for chronic inflammatory disease models.

Dual EGFR/VEGFR-2 Kinase Inhibitor Development for Anti-Angiogenic Cancer Therapy

The pyridazinone scaffold has produced compounds with dual EGFR (IC50 = 0.042 µM) and VEGFR-2 (IC50 = 0.032 µM) inhibitory activity, surpassing erlotinib and sorafenib respectively in isolated kinase assays [2]. The target compound's substitution pattern—featuring methoxy groups on both aromatic rings—is consistent with the SAR that yielded these dual inhibitors. Procurement for a kinase inhibitor discovery program should prioritize testing against a panel including EGFR, VEGFR-2, and c-Met (where pyridazinones have achieved IC50 values as low as 0.71–4.2 nM) [3], as well as cellular proliferation assays in HCT116, HepG2, and MCF-7 cell lines where related pyridazinones have shown IC50 values of 6.93–26.44 µM across multiple cancer types [2].

PDE4B-Selective Inhibitor Screening for Respiratory and Autoimmune Disease Models

With the pyridazinone core established as a PDE4 pharmacophore achieving subtype-selective PDE4B inhibition (IC50 as low as 0.69 nM, representing an 870-fold improvement over rolipram) [4], this compound is suitable for PDE4-focused screening cascades. The priority should be assessing PDE4B vs. PDE4D selectivity, as selective PDE4B inhibition retains anti-inflammatory efficacy while minimizing the emetic side effects associated with PDE4D inhibition. The compound's methoxy-substitution pattern may confer favorable HARBS (high-affinity rolipram binding site) dissociation, a property linked to reduced nausea in clinical PDE4 inhibitors. This scenario is directly relevant for companies developing next-generation PDE4 inhibitors for COPD, asthma, atopic dermatitis, or psoriasis, where roflumilast and apremilast have established the clinical validation of the target.

Antimicrobial Lead Discovery Targeting Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

The documented antimicrobial activity of methoxy-substituted pyridazinone derivatives (MIC values of 0.5–128 µg/mL against S. aureus and MRSA, and 7.8–15.62 µg/mL against B. subtilis) [5][6] supports the deployment of this compound in antibacterial screening panels. The compound's balanced lipophilicity from its dimethoxy and methoxy substituents may enhance Gram-negative membrane penetration, an area where related pyridazinones have shown preferential activity [5]. Procurement for antimicrobial research should include MIC determination against clinically relevant ESKAPE pathogens and assessment of mammalian cytotoxicity to establish a therapeutic index, particularly given pyridazinones' concurrent anticancer activity that may complicate selectivity interpretation.

Quote Request

Request a Quote for 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.